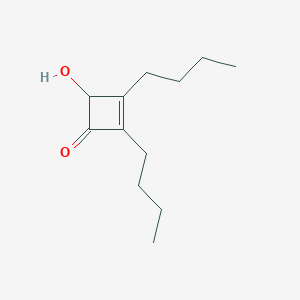
2,3-Dibutyl-4-hydroxycyclobut-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibutyl-4-hydroxycyclobut-2-en-1-one is an organic compound belonging to the class of cyclobutenones It is characterized by a cyclobutene ring with hydroxyl and butyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibutyl-4-hydroxycyclobut-2-en-1-one typically involves the reaction of zirconocene-alkyne complexes with carbon monoxide. The process begins with the preparation of zirconocene dichloride in tetrahydrofuran, followed by the addition of n-butyllithium. The reaction mixture is then treated with trimethylphosphine and an alkyne, such as 7-tetradecyne. Carbon monoxide is introduced to the mixture, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibutyl-4-hydroxycyclobut-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The butyl groups can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a diketone, while reduction could produce a diol.
Scientific Research Applications
2,3-Dibutyl-4-hydroxycyclobut-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 2,3-Dibutyl-4-hydroxycyclobut-2-en-1-one involves its interaction with molecular targets through its hydroxyl and butyl groups. These interactions can lead to the formation of complexes with metals or other molecules, influencing various chemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxycyclobut-2-en-1-one: A simpler analog with similar structural features but lacking the butyl groups.
2,3-Dihexyl-4-hydroxycyclobut-2-en-1-one: A compound with longer alkyl chains, which may exhibit different physical and chemical properties.
Uniqueness
The presence of butyl groups enhances its solubility and stability, making it a valuable compound in various research and industrial contexts .
Properties
CAS No. |
138151-75-4 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
2,3-dibutyl-4-hydroxycyclobut-2-en-1-one |
InChI |
InChI=1S/C12H20O2/c1-3-5-7-9-10(8-6-4-2)12(14)11(9)13/h11,13H,3-8H2,1-2H3 |
InChI Key |
ZJAPGBPOGYFLHL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C(=O)C1O)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


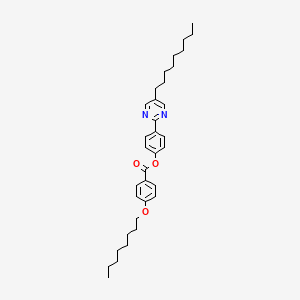
![(alphaR,betaR,2S)-beta-Methoxy-alpha-methyl-N-[(1S)-2-phenyl-1-(2-thiazolyl)ethyl]-2-pyrrolidinepropanamide](/img/structure/B14272211.png)
![4,4'-Bis[2-(2-sulfophenyl)ethenyl][1,1'-biphenyl]-2,2'-disulfonic acid](/img/structure/B14272216.png)
silane](/img/structure/B14272223.png)

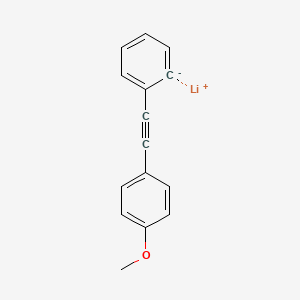
![7-(Phenoxymethyl)-1,3,4,4a,7,7a-hexahydrocyclopenta[c]pyran-3-ol](/img/structure/B14272242.png)
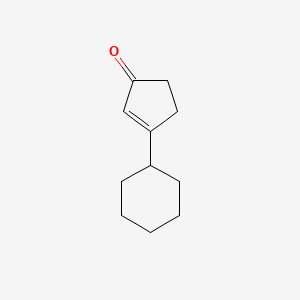
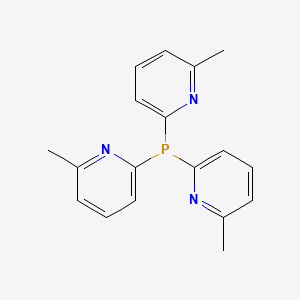
![Bicyclo[3.1.0]hexane, 6,6-dibromo-1-phenyl-](/img/structure/B14272261.png)
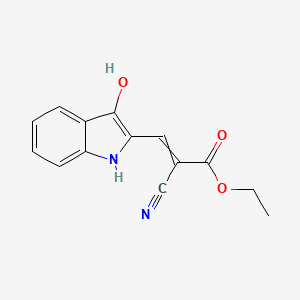

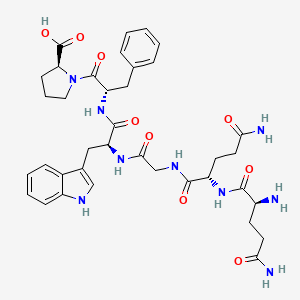
![2-[6-(Diethylamino)hex-4-EN-1-YL]butane-1,4-diol](/img/structure/B14272294.png)
